

Spectroscopic Profile of Tetrakis(triphenylphosphine)nickel(0): A Technical Guide

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Compound of Interest

Compound Name: *Tetrakis(triphenylphosphine)nickel*

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This technical guide provides an in-depth overview of the key spectral data for **Tetrakis(triphenylphosphine)nickel(0)** [Ni(PPh₃)₄], a versatile catalyst in organic synthesis. Due to the complex's tendency to dissociate in solution, this guide addresses both solid-state and solution-phase characterization, offering a comprehensive understanding of its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Characterization of **Tetrakis(triphenylphosphine)nickel(0)** by NMR spectroscopy is influenced by its dynamic behavior in solution, where a rapid equilibrium exists between the four-coordinate species and lower-coordinate nickel(0) phosphine complexes.

³¹P NMR Spectroscopy

Solid-state ³¹P NMR is the most reliable method for observing the intact tetrakis complex. In solution, the observed chemical shifts represent an average of the species in equilibrium.

Technique	Solvent	Chemical Shift (δ) / ppm	Appearance
Solution-state $^{31}\text{P}\{^1\text{H}\}$ NMR	C_6D_6	~ 23.5	Broad singlet
Free Triphenylphosphine	C_6D_6	-4.77	Sharp singlet[1]

Note: The broadness of the solution-state signal is attributed to the rapid exchange between $\text{Ni}(\text{PPh}_3)_4$, $\text{Ni}(\text{PPh}_3)_3$, and free PPh_3 .

^1H NMR Spectroscopy

The ^1H NMR spectrum of $\text{Ni}(\text{PPh}_3)_4$ in solution is dominated by the signals of the phenyl protons of the triphenylphosphine ligands. The signals are often broad due to the dynamic exchange processes.

Solvent	Chemical Shift (δ) / ppm	Multiplicity	Assignment
C_6D_6	7.46, 7.32, 6.94	Broad singlets	Phenyl protons[1]

Infrared (IR) Spectroscopy

The IR spectrum of solid **Tetrakis(triphenylphosphine)nickel(0)** displays the characteristic vibrational modes of the coordinated triphenylphosphine ligands. Key bands include those associated with P-Ph and C-H vibrations.

Vibrational Mode	Frequency (cm^{-1}) (Typical Range)	Intensity
P-Ph Stretching	1090 - 1100	Strong
C-H Aromatic Stretching	3050 - 3080	Medium
Phenyl Ring Vibrations	1580 - 1600, 1480, 1435	Strong
C-H Out-of-Plane Bending	740 - 760, 690 - 710	Strong

UV-Vis Spectroscopy

The electronic absorption spectrum of **Tetrakis(triphenylphosphine)nickel(0)** is characterized by intense charge-transfer bands in the ultraviolet and visible regions.

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ) / $\text{M}^{-1}\text{cm}^{-1}$	Assignment
THF	~380, ~470	Not Reported	Metal-to-Ligand Charge Transfer (MLCT)

Experimental Protocols

General Considerations for an Air-Sensitive Compound

Tetrakis(triphenylphosphine)nickel(0) is an air-sensitive solid. All manipulations, including sample preparation for spectroscopic analysis, should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques)[\[2\]](#)[\[3\]](#).

Solid-State ^{31}P NMR Spectroscopy

Methodology:

- Sample Preparation: In a glovebox, the solid sample is packed into a zirconia rotor[\[1\]](#).
- Instrumentation: A solid-state NMR spectrometer equipped with a Cross-Polarization Magic Angle Spinning (CP/MAS) probe is used.
- Acquisition Parameters (Typical):
 - Spectrometer Frequency: e.g., 161.98 MHz for ^{31}P [\[1\]](#).
 - Magic Angle Spinning (MAS) Rate: 5-10 kHz.
 - Cross-Polarization Contact Time: 1-5 ms.
 - Recycle Delay: 5-10 s.

- Referencing: External 85% H_3PO_4 .

FTIR Spectroscopy (Solid State)

Methodology (KBr Pellet):

- Sample Preparation: Inside a glovebox, grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle[4][5].
- Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition: Record the spectrum using an FTIR spectrometer. A background spectrum of a pure KBr pellet should be collected.

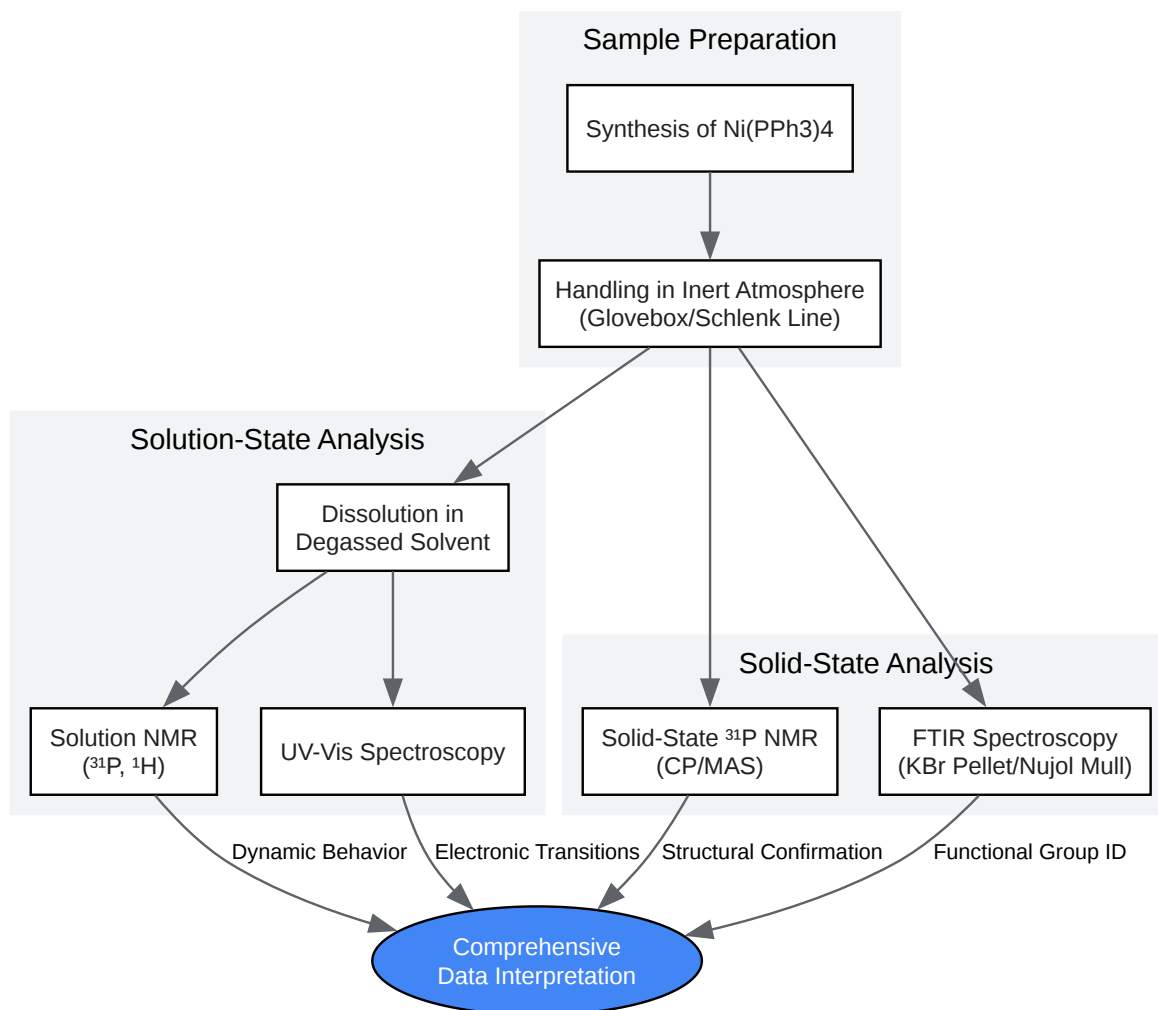
UV-Vis Spectroscopy (Solution)

Methodology:

- Sample Preparation: In a glovebox, prepare a solution of the complex in a dry, degassed UV-Vis grade solvent (e.g., THF) in a quartz cuvette equipped with a septum or a screw cap[6].
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the spectrum over the desired wavelength range (e.g., 200-800 nm). The solvent used for the sample preparation should be used as the reference.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **Tetrakis(triphenylphosphine)nickel(0)**.



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Spectroscopic analysis workflow for $\text{Ni}(\text{PPh}_3)_4$.

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